molecular formula C6H8F3NO2 B2642552 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 1516757-19-9

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2642552
CAS No.: 1516757-19-9
M. Wt: 183.13
InChI Key: XBIQIKRXEMTIOI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the introduction of the trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of raw materials and optimization of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-carboxylic acid
  • Pyrrolidine-2-carboxylic acid
  • Trifluoromethylpyridines

Comparison: 3-(Trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. Additionally, the presence of the carboxylic acid group allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h3-4,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIQIKRXEMTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516757-19-9
Record name 3-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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